6-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Description

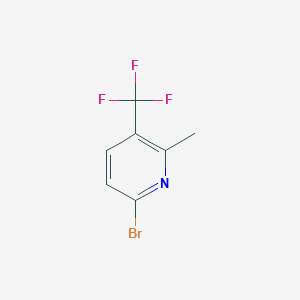

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 6, a methyl group at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound belongs to a class of trifluoromethyl-substituted pyridines, which are pivotal in medicinal chemistry and agrochemical research due to the unique electronic and steric properties imparted by the -CF₃ group .

Properties

Molecular Formula |

C7H5BrF3N |

|---|---|

Molecular Weight |

240.02 g/mol |

IUPAC Name |

6-bromo-2-methyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |

InChI Key |

XOBRYNQTGHJAIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Bromination of 6-Amino-2-methylpyridine

- Reaction Conditions: Bromine is added dropwise at low temperatures (-20°C to -10°C) in the presence of hydrobromic acid (HBr). The molar ratio of 6-amino-2-methylpyridine to bromine is typically 1:1.1–1.3, with the reaction duration of 1–3 hours.

- Mechanism: Electrophilic aromatic substitution facilitates the substitution of a hydrogen atom on the pyridine ring with bromine, selectively at the 6-position due to directing effects of the amino group.

- Outcome: Formation of 6-bromo-2-methylpyridine, which is isolated after neutralization and extraction.

Step 2: Diazotization and Bromo Substitution

- Diazotization: Sodium nitrite (NaNO₂) in aqueous solution (20–35% concentration) is added at 0–15°C to convert the amino group into a diazonium salt.

- Bromination: The diazonium salt reacts with additional bromine or a brominating agent, replacing the diazonium group with bromine, yielding 6-bromo-2-methylpyridine.

- Oxidation: Further oxidation, possibly with oxygen or oxidants such as potassium permanganate, ensures the pyridine ring's aromatic stability and purity.

Step 3: Oxidation to 6-Bromo-2-methylpyridine Carboxylic Acid

- Oxidation Conditions: The methyl group at the 2-position is oxidized using oxidants like potassium permanganate or nitric acid under controlled temperature (50–80°C).

- Result: Formation of 6-bromo-2-methylpyridine-2-carboxylic acid, a precursor for esterification.

Esterification to Obtain 6-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Method: Esterification Using Tosic Acid as Catalyst

- Reaction Conditions: The carboxylic acid derivative is reacted with anhydrous methanol in the presence of tosic acid (p-toluenesulfonic acid) as a catalyst.

- Procedure:

- Mix 6-bromo-2-methylpyridine-2-carboxylic acid, anhydrous methanol, and tosic acid in a reaction vessel.

- Reflux the mixture at 60–80°C for 2–8 hours, preferably 4–6 hours.

- The molar ratio of acid to methanol is typically 1:40–60, and acid to tosic acid is 1:0.06–0.2.

- Advantages: This method minimizes side reactions common with mineral acids, simplifies purification, and results in high yields (>95%) with high purity.

Research Data:

- A patent (CN103086964A) reports that using tosic acid as a catalyst in esterification significantly reduces by-products and facilitates product separation, making it suitable for industrial scale-up.

Alternative Synthetic Route: Direct Functionalization of Pyridine Derivatives

An alternative approach involves direct substitution on pre-formed pyridine rings:

- Starting Material: 2,6-Dibromo pyridine derivatives.

- Procedure: Selective substitution at the 3-position with trifluoromethyl groups via nucleophilic aromatic substitution or via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).

- Outcome: Synthesis of this compound directly from halogenated pyridine precursors.

Summary Data Table of Preparation Methods

| Method | Key Reactants | Catalysts/Conditions | Main Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Oxidation | 6-Amino-2-methylpyridine, Bromine, NaNO₂, Oxidants | Bromination at -20°C, Diazotization at 0–15°C, Oxidation at 50–80°C | High yield, controlled selectivity | Multi-step, requires careful temperature control |

| Esterification with Tosic Acid | 6-Bromo-2-methylpyridine-2-carboxylic acid, Anhydrous methanol, Tosic acid | Reflux 2–8 hours, molar ratios 1:40–60 (acid:MeOH), 1:0.06–0.2 (acid:tosic acid) | Low side reactions, high purity, industrial viability | Requires prior synthesis of acid intermediate |

| Direct Functionalization | 2,6-Dibromo pyridine derivatives | Cross-coupling reactions | Fewer steps, high specificity | Requires expensive catalysts and conditions |

Research Outcomes and Industrial Relevance

- Yield and Purity: The esterification route utilizing tosic acid achieves yields exceeding 95%, with purity levels suitable for pharmaceutical and agrochemical applications.

- Environmental and Economic Benefits: Tosic acid is less corrosive than mineral acids, reducing equipment degradation and waste treatment complexity.

- Scalability: The described methods are compatible with large-scale manufacturing, as evidenced by patent CN103086964A, which emphasizes straightforward purification and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and applications:

Key Observations :

- Substituent Positioning : The placement of bromine and trifluoromethyl groups significantly alters electronic properties. For example, bromine at position 6 (as in the target compound) may enhance electrophilic substitution reactivity compared to bromine at position 2 .

- Fluorination Patterns : Compounds with multiple fluorinated groups (e.g., -CF₃ and -CF₂H) exhibit increased metabolic stability, making them favorable in pesticide design .

Physicochemical Properties

- Molecular Weight: Estimated at ~255.0 g/mol, slightly higher than non-methylated analogs (e.g., 2-bromo-6-(trifluoromethyl)pyridine at 240.0 g/mol) due to the methyl group .

Biological Activity

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 232.02 g/mol

- CAS Number : 1211523-12-4

Synthesis Methods

The synthesis of this compound typically involves halogenation and trifluoromethylation reactions. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing bromine or brominating agents in the presence of a suitable catalyst.

- Trifluoromethylation : Employing reagents like trifluoromethyl sulfonic acid or trifluoromethyl iodide under specific reaction conditions to introduce the trifluoromethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising results in inducing apoptosis in specific cancer cell lines. A study demonstrated that derivatives of pyridine compounds, including this one, exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics such as bleomycin .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have shown that it can inhibit the growth of pathogens by disrupting their cellular functions .

Case Studies

- Anticancer Efficacy : A comparative study evaluated the anticancer properties of several pyridine derivatives, revealing that this compound significantly inhibited cell proliferation in prostate cancer models .

- Microbial Metabolism : In experiments using Burkholderia sp. MAK1, the compound was metabolized into detectable products, suggesting its potential utility in bioremediation or as a biocatalyst for organic transformations .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition |

| Piperidine Derivatives | Anticancer | Apoptosis induction |

| Trifluoromethylated Phenols | Neurotransmitter uptake inhibition | Receptor modulation |

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2-methyl-3-(trifluoromethyl)pyridine, and how can purity be optimized?

- Methodological Answer : A typical route involves bromination of a pre-functionalized pyridine precursor. For example, coupling 2-methyl-3-(trifluoromethyl)pyridine with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using Lewis acids (e.g., FeBr₃) to direct bromination to the 6-position. Post-synthesis, purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC and confirmed via / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : NMR to confirm trifluoromethyl group integrity; NMR to verify methyl and bromine substitution patterns.

- X-ray crystallography : To resolve ambiguities in regiochemistry (e.g., SHELXL for structure refinement ).

- HPLC-MS : For assessing purity and detecting trace byproducts.

- FT-IR : To identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). Cross-validation of data ensures structural accuracy .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation (H315, H319, H335 hazards). Store at 4–8°C in airtight containers to prevent degradation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste. Refer to Safety Data Sheets (SDS) for emergency measures, including inhalation first aid (fresh air, medical attention if symptoms persist) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitution to the para position relative to itself. In Suzuki-Miyaura couplings, the bromine at C6 acts as a leaving group, while the methyl at C2 provides steric hindrance, favoring reactions with bulky boronic esters. Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/water mixtures at 80–100°C. Monitor regioselectivity using NMR to detect byproducts from competing pathways .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : If NMR data conflicts with expected structures (e.g., unexpected splitting patterns):

- Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity.

- Compare experimental chemical shifts with computational predictions (DFT calculations).

- Use X-ray crystallography (SHELX suite ) for unambiguous confirmation.

- Re-examine reaction conditions: Trace metal contaminants or moisture may alter reactivity, leading to side products .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO map often localizes at C6 (bromine site) due to electron deficiency from the trifluoromethyl group, guiding nucleophilic attack. Solvent effects (PCM models) and transition-state simulations (NEB method) refine predictions. Validate with kinetic studies (e.g., competition experiments between nucleophiles) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Challenges include:

- Exothermic bromination : Use controlled addition of NBS and cooling (0–5°C).

- Byproduct formation : Optimize catalyst loading (e.g., 1–2 mol% Pd) and ligand choice to suppress homo-coupling.

- Purification at scale : Replace column chromatography with fractional distillation or continuous flow crystallization. Monitor intermediates via inline IR spectroscopy for real-time adjustments .

Key Research Applications

- Pharmaceutical intermediates : Serve as a scaffold for kinase inhibitors or antiviral agents due to trifluoromethyl’s metabolic stability .

- Materials science : Fluorinated pyridines enhance organic semiconductors’ electron mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.